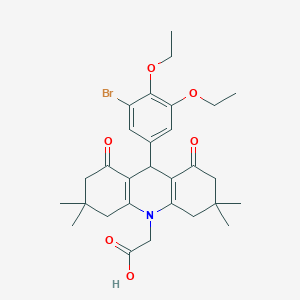![molecular formula C24H20N2O4 B302065 N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302065.png)
N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide (AMBF-Carbohydrazide) is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a derivative of naphtho[2,1-b]furan, which has been known to possess various biological activities.
Mécanisme D'action
The mechanism of action of AMBF-Carbohydrazide is not fully understood. However, it has been suggested that its antimicrobial activity could be attributed to its ability to disrupt the bacterial cell membrane and inhibit DNA synthesis. Its anticancer activity, on the other hand, could be attributed to its ability to induce cell cycle arrest and apoptosis by regulating various signaling pathways, including the p53 pathway and the MAPK pathway. Its antioxidant activity, on the other hand, could be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
AMBF-Carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, induce cell cycle arrest and apoptosis in various cancer cell lines, and possess potent antioxidant activity. Moreover, it has been found to possess low toxicity, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMBF-Carbohydrazide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, its potent anticancer and antioxidant activities make it a promising candidate for the development of new anticancer and antioxidant agents. However, one of the main limitations of using AMBF-Carbohydrazide in lab experiments is its low solubility, which could limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on AMBF-Carbohydrazide. One of the main directions is to further investigate its mechanism of action and identify its molecular targets. Moreover, its potential applications in various fields, including medicine, agriculture, and food industry, should be explored. Furthermore, the development of new derivatives and analogs of AMBF-Carbohydrazide could lead to the discovery of more potent and effective compounds.
Méthodes De Synthèse
The synthesis of AMBF-Carbohydrazide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and N'-[2-(allyloxy)-3-methoxybenzylidene]carbohydrazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The overall yield of the synthesis is reported to be around 70%.
Applications De Recherche Scientifique
AMBF-Carbohydrazide has been found to possess various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been shown to exhibit potent inhibitory effects against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, AMBF-Carbohydrazide has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa, MCF-7, and A549. Moreover, it has been reported to possess potent antioxidant activity, which could be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Propriétés
Nom du produit |
N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C24H20N2O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-[(Z)-(3-methoxy-2-prop-2-enoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-3-13-29-23-17(8-6-10-21(23)28-2)15-25-26-24(27)22-14-19-18-9-5-4-7-16(18)11-12-20(19)30-22/h3-12,14-15H,1,13H2,2H3,(H,26,27)/b25-15- |
Clé InChI |
DTGIEIZSWZEZQC-MYYYXRDXSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OCC=C)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-ethoxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302005.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302006.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302007.png)